molecular formula C9H7FO2 B3110577 (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one CAS No. 1803573-19-4

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

Cat. No.: B3110577
CAS No.: 1803573-19-4
M. Wt: 166.15 g/mol
InChI Key: GZPUPDFZOLCBAD-YFKPBYRVSA-N
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Description

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is a chiral compound belonging to the class of isobenzofurans. This compound features a fluorine atom at the 5-position and a methyl group at the 3-position on the isobenzofuran ring. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitably substituted precursor. For instance, starting from 2-formylbenzonitrile, the compound can be synthesized via a tandem reaction involving trifluoromethanesulfonic acid (TfOH) as a catalyst . The reaction conditions typically involve refluxing in nitromethane (CH₃NO₂) with the addition of TfOH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran-1(3H)-one: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.

    5-fluoroisobenzofuran-1(3H)-one: Similar structure but without the methyl group at the 3-position.

    3-methylisobenzofuran-1(3H)-one: Similar structure but without the fluorine atom at the 5-position.

Uniqueness

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is unique due to the presence of both the fluorine and methyl substituents, which confer distinct chemical reactivity and biological activity. The (S)-configuration further adds to its uniqueness by providing specific stereochemical properties that influence its interactions with molecular targets.

Properties

IUPAC Name

(3S)-5-fluoro-3-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUPDFZOLCBAD-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021067
Record name 1(3H)​-​Isobenzofuranone, 5-​fluoro-​3-​methyl-​, (3S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803573-19-4
Record name 1(3H)​-​Isobenzofuranone, 5-​fluoro-​3-​methyl-​, (3S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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